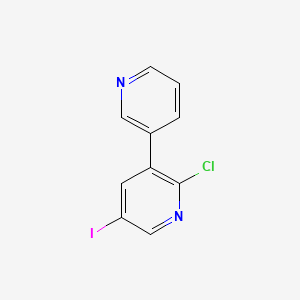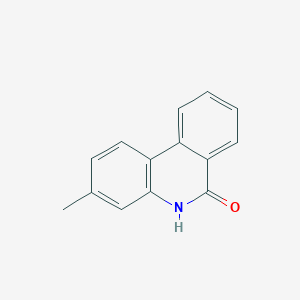
3-methylphenanthridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylphenanthridin-6(5H)-one is a heterocyclic compound that belongs to the phenanthridine family. Phenanthridines are known for their significant biological activities and are found in various bioactive alkaloids, pharmaceuticals, and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-methylphenanthridin-6(5H)-one involves the radical cyclization of arylisonitriles. A general procedure includes the use of arylisonitriles, phenylphosphine oxide, and silver acetate in dry dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is stirred at 100°C for several hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is extracted and purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-methylphenanthridin-6(5H)-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
3-methylphenanthridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its structural similarity to bioactive alkaloids, it may have potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methylphenanthridin-6(5H)-one involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: The parent compound of 3-methylphenanthridin-6(5H)-one, known for its biological activities.
Nitidine chloride: A natural anticancer product with a phenanthridine motif.
NK109: An antitumor agent with a phenanthridine structure.
Fagaronine: An antileukemic and antimalarial alkaloid.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-methyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h2-8H,1H3,(H,15,16) |
Clave InChI |
GTTRNBFREIJAFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


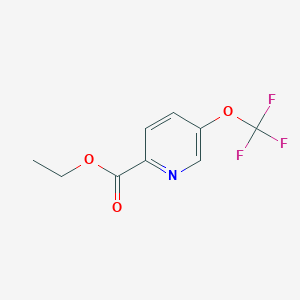


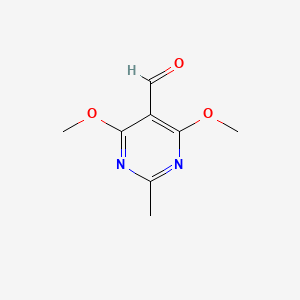
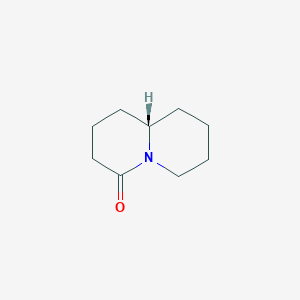
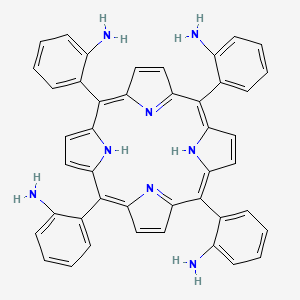
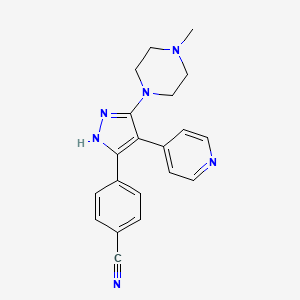


![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
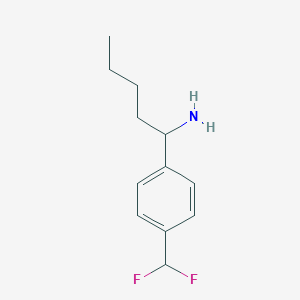
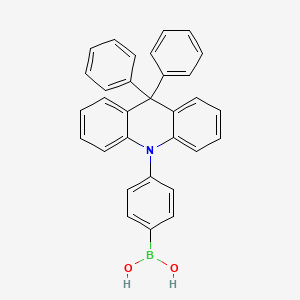
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
